1-Cyclobutanecarbonylpyrrolidin-3-ol
Description
1-Cyclobutanecarbonylpyrrolidin-3-ol is an organic compound that features a cyclobutane ring attached to a pyrrolidine ring with a hydroxyl group
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
cyclobutyl-(3-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H15NO2/c11-8-4-5-10(6-8)9(12)7-2-1-3-7/h7-8,11H,1-6H2 |
InChI Key |
FJMGYBCWBAKQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutanecarbonylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, cyclobutanone can be synthesized through the oxidation of cyclopropylcarbinol using chromium trioxide in an acidic medium . This cyclobutanone can then be reacted with pyrrolidine derivatives to form the desired compound.
Industrial Production Methods: Industrial production of 1-Cyclobutanecarbonylpyrrolidin-3-ol may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutanecarbonylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1-Cyclobutanecarbonylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-Cyclobutanecarbonylpyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclobutane and pyrrolidine rings provide structural stability and specificity. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Cyclobutanone: Shares the cyclobutane ring but lacks the pyrrolidine moiety.
Pyrrolidin-3-ol: Contains the pyrrolidine ring with a hydroxyl group but lacks the cyclobutane ring.
Uniqueness: 1-Cyclobutanecarbonylpyrrolidin-3-ol is unique due to its combination of cyclobutane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications and interactions that are not possible with simpler compounds .
Biological Activity
1-Cyclobutanecarbonylpyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
1-Cyclobutanecarbonylpyrrolidin-3-ol has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 1-Cyclobutanecarbonyl-3-pyrrolidinol |
| Canonical SMILES | C1CC(C1)C(=O)N2CCC(C2)O |
Biological Activity
The biological activity of 1-Cyclobutanecarbonylpyrrolidin-3-ol has been explored in various studies, revealing several key effects:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown inhibition zones comparable to standard antibiotics, suggesting potential use in treating bacterial infections.
Neuroprotective Effects
1-Cyclobutanecarbonylpyrrolidin-3-ol has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
Analgesic Properties
Studies have indicated that this compound may possess analgesic properties. Experimental models suggest a reduction in pain responses, possibly through modulation of pain pathways in the central nervous system.
The mechanisms underlying the biological activities of 1-Cyclobutanecarbonylpyrrolidin-3-ol are not fully elucidated but may involve:
- Receptor Modulation : Interaction with specific receptors involved in pain and inflammation.
- Enzyme Inhibition : Inhibition of enzymes that contribute to oxidative stress and inflammation.
- Cell Signaling Pathways : Modulation of signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several case studies have highlighted the practical applications of 1-Cyclobutanecarbonylpyrrolidin-3-ol:
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed using various concentrations of the compound.
- Findings : The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.
-
Neuroprotection in Animal Models
- Objective : To assess neuroprotective effects in a mouse model of Alzheimer’s disease.
- Methodology : Treatment with 1-Cyclobutanecarbonylpyrrolidin-3-ol was administered over four weeks.
- Findings : Treated mice showed reduced markers of oxidative stress and improved cognitive function compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
